4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4’-pentyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a biphenyl group with a pentyl substituent. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4’-pentyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a biphenyl derivative. One common method is the reaction of 4-pentylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4’-pentyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4’-pentyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-pentyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, attacking the electrophilic carbon atom in the biphenyl group. This results in the formation of a new carbon-carbon bond, with the palladium catalyst facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound has similar structural features but contains epoxy groups instead of a dioxaborolane ring.
2,2’,6,6’-Tetramethyl-4,4’-biphenol: This compound has hydroxyl groups instead of a dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(4’-pentyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C23H31BO2 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-pentylphenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C23H31BO2/c1-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24-25-22(2,3)23(4,5)26-24/h10-17H,6-9H2,1-5H3 |
InChI Key |
SMKRXUMJYHSLHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
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